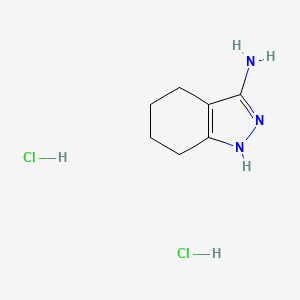

4,5,6,7-Tetrahydro-2h-indazol-3-ylamine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride is a chemical compound with the molecular formula C7H13Cl2N3. It is a yellow solid that is typically stored at temperatures between 0-5°C . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride involves the reaction of N1, N3,2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides with hydrazine hydrate . Another method involves the reaction of 4-oxocyclo-hexane-1,3-dicarboxamides with phenylhydrazine, leading to the formation of hydrazones instead of indazoles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the available literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate and phenylhydrazine . The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various derivatives of 4,5,6,7-tetrahydro-2H-indazole, which have been tested for antimicrobial, analgesic, and anti-inflammatory activities .

Wissenschaftliche Forschungsanwendungen

4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of various indazole derivatives.

Biology: It has been studied for its potential antimicrobial, analgesic, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride involves its interaction with specific molecular targets and pathways in biological systems. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of enzyme activity and receptor binding .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride include:

- 4,5,6,7-Tetrahydro-2H-indazol-5-ylamine hydrochloride

- 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide

Uniqueness

What sets this compound apart from similar compounds is its unique chemical structure, which allows it to undergo specific reactions and exhibit distinct biological activities

Biologische Aktivität

4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride (CAS No. 1376043-30-9) is a compound belonging to the indazole family, which has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

- Molecular Formula: C7H12Cl2N3

- Molecular Weight: 173.643 g/mol

- CAS Number: 1376043-30-9

Synthesis

The synthesis of this compound typically involves the condensation of phenylhydrazine with appropriate carbonyl compounds. Variations in the synthesis can lead to different derivatives with distinct biological activities.

Antiinflammatory Properties

Research has indicated that derivatives of tetrahydro-indazoles exhibit significant anti-inflammatory activity. In a study focusing on 1-aryl-4,5,6,7-tetrahydro-1H-indazole derivatives, the most active compound demonstrated an ED50 value of 3.5 mg/kg in carrageenan-induced edema models . The structure-activity relationship (SAR) suggests that modifications at specific positions can enhance anti-inflammatory effects.

Enzyme Inhibition

A notable area of research involves the inhibition of human neutrophil elastase (HNE), a serine protease implicated in various inflammatory diseases. Compounds based on the indazole scaffold have been synthesized and evaluated for their HNE inhibitory activity. For instance, certain derivatives exhibited Ki values in the low nanomolar range (6–35 nM), indicating potent inhibition . The kinetic studies confirmed that these compounds act as competitive inhibitors.

Anticancer Activity

Indazole derivatives have shown promise in anticancer research. A study reported that specific 1H-indazole compounds exhibited selective inhibition against various cancer cell lines with IC50 values ranging from single-digit nanomolar to micromolar levels . This highlights the potential of tetrahydro-indazoles in cancer therapeutics.

Case Studies

| Study | Compound | Activity | ED50/Ki/IC50 Value |

|---|---|---|---|

| Study on anti-inflammatory activity | 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | Anti-inflammatory | ED50 = 3.5 mg/kg |

| HNE inhibition study | Various tetrahydro-indazole derivatives | HNE inhibitor | Ki = 6–35 nM |

| Anticancer evaluation | Indazole derivatives | Anticancer | IC50 = Single-digit nM to µM |

Eigenschaften

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazol-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c8-7-5-3-1-2-4-6(5)9-10-7;;/h1-4H2,(H3,8,9,10);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSVMMDOJWEUEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.